molecular formula C10H11ClN2 B12771713 1-Benzyl-1h-imidazole hydrochloride CAS No. 63722-10-1

1-Benzyl-1h-imidazole hydrochloride

Katalognummer: B12771713
CAS-Nummer: 63722-10-1
Molekulargewicht: 194.66 g/mol
InChI-Schlüssel: DKEWNNWXZIIRRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-1h-imidazole hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-1h-imidazole hydrochloride typically involves the benzylation of imidazole. One common method is the reaction of imidazole with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile. The resulting product is then treated with hydrochloric acid to obtain this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Benzyl-1h-imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-1h-imidazole hydrochloride has numerous scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-Benzyl-1h-imidazole hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s effects are mediated through its binding to these enzymes, leading to altered enzyme activity and subsequent biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-1h-imidazole hydrochloride can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: Similar in structure but with a methyl group instead of a benzyl group.

    2-Phenylimidazole: Contains a phenyl group at the 2-position instead of a benzyl group at the 1-position.

    1-Benzyl-2-methylimidazole: Contains both a benzyl group at the 1-position and a methyl group at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Eigenschaften

CAS-Nummer

63722-10-1

Molekularformel

C10H11ClN2

Molekulargewicht

194.66 g/mol

IUPAC-Name

1-benzylimidazole;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c1-2-4-10(5-3-1)8-12-7-6-11-9-12;/h1-7,9H,8H2;1H

InChI-Schlüssel

DKEWNNWXZIIRRB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=CN=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.